N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a thioether linkage and an acetamide group. The presence of a chlorophenyl group indicates that it has a halogenated aromatic ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the thioether linkage, and the attachment of the acetamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic indole and phenyl rings would contribute to its overall stability. The thioether linkage would provide a flexible connection between different parts of the molecule.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of hydrophobic (aromatic rings) and hydrophilic (acetamide group) regions in its structure.Scientific Research Applications
Therapeutic Potential in Viral Infections
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. This highlights a potential area of research for related compounds in the treatment of viral infections (Joydeep Ghosh et al., 2008).
Antimicrobial Activity
New thiazolidinone and acetidinone derivatives were synthesized and screened for their antimicrobial activity against different microorganisms. This suggests the potential of structurally similar compounds for antimicrobial applications (B. Mistry et al., 2009).
Inhibition of Fatty Acid Synthesis
Chloroacetamides like alachlor and metazachlor, which share a functional group similarity, inhibit fatty acid synthesis in green algae. This research could imply the potential of related compounds in the study of herbicides and plant biology (H. Weisshaar & P. Böger, 1989).
Glutaminase Inhibition for Cancer Therapy
BPTES analogs, as glutaminase inhibitors, show promise in cancer therapy by attenuating the growth of human lymphoma B cells. This opens a field of research for related compounds in targeting glutaminase for cancer treatment (K. Shukla et al., 2012).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and working in a well-ventilated area.
Future Directions
Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. This could involve testing its biological activity, studying its physical properties, or investigating new methods for its synthesis.
Please note that this is a general analysis based on the structural features of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c25-19-12-10-18(11-13-19)23-24(20-8-4-5-9-21(20)27-23)29-15-14-26-22(28)16-17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJMGRIMVSRZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.